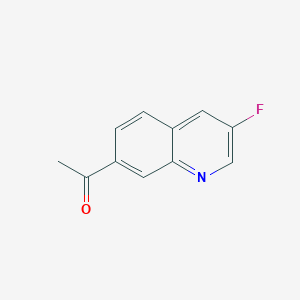

1-(3-Fluoroquinolin-7-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoroquinolin-7-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWVJBNDHGDTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291329 | |

| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958100-78-1 | |

| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluoroquinolin 7 Yl Ethanone

Application of Green Chemistry Principles in the Synthesis of 1-(3-Fluoroquinolin-7-yl)ethanone

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The application of these principles to the synthesis of quinoline (B57606) derivatives has gained significant attention. tandfonline.comacs.orgacs.org

For the synthesis of this compound, several green chemistry strategies could be employed to improve the environmental footprint and efficiency of the process.

Use of Greener Solvents:

Traditional quinoline syntheses often utilize hazardous solvents. nih.gov Replacing these with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact. tandfonline.com For instance, a modified Friedländer synthesis could potentially be carried out in an aqueous medium. tandfonline.com

Catalysis:

The use of reusable and non-toxic catalysts is a key aspect of green chemistry. Nanocatalysts, for example, have shown great promise in the synthesis of quinolines due to their high activity and ease of recovery. nih.govacs.org For a potential Friedel-Crafts acylation step, using a solid acid catalyst instead of a stoichiometric amount of a hazardous Lewis acid like aluminum chloride would be a greener approach.

Energy Efficiency:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. tandfonline.com A microwave-assisted Combes or Friedländer reaction could potentially shorten the synthesis time for the quinoline core of this compound.

Atom Economy:

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Solvent | Dichloromethane, Nitrobenzene | Water, Ethanol, Ionic Liquids |

| Catalyst | Stoichiometric AlCl₃ | Recyclable solid acid catalyst, Nanocatalyst |

| Energy | Conventional heating | Microwave irradiation, Ultrasound |

| Process | Multi-step synthesis | One-pot, multicomponent reaction |

This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound and is based on general trends in green quinoline synthesis.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign, aligning with the modern goals of chemical research and development.

Exploration of Biological Targets and Mechanistic Insights for 1 3 Fluoroquinolin 7 Yl Ethanone

In Vitro Screening Approaches for Biological Activity of 1-(3-Fluoroquinolin-7-yl)ethanone

To begin to understand the biological potential of this compound, a systematic in vitro screening process would be essential. This typically involves a combination of target-based and cell-based assays to identify any significant biological effects.

Target-based assays are designed to measure the direct interaction of a compound with a specific purified biological molecule, such as an enzyme or a receptor. Given the structural similarity of this compound to known bioactive molecules, a panel of assays could be proposed.

Enzyme Inhibition Assays: Many quinoline (B57606) derivatives are known to inhibit specific enzymes. For instance, fluoroquinolones are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV. youtube.comnih.gov Furthermore, some quinoline derivatives have shown inhibitory activity against enzymes implicated in cancer, such as protein kinases and dihydroorotate (B8406146) dehydrogenase. nih.gov A hypothetical screening panel could therefore include these enzymes.

Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Result (e.g., IC₅₀) |

|---|---|---|

| DNA Gyrase (E. coli) | Supercoiling Assay | > 100 µM |

| Topoisomerase IV (S. aureus) | Decatenation Assay | > 100 µM |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase Activity Assay | 15 µM |

Receptor Binding Assays: Quinolines can also interact with various receptors. To explore this, competitive binding assays using radiolabeled ligands for a variety of G-protein coupled receptors (GPCRs) or nuclear receptors could be employed.

Cell-based assays provide a more holistic view of a compound's effect in a biological context, measuring phenotypic changes in cultured cells.

Cellular Proliferation Assays: The antiproliferative activity of this compound could be assessed against a panel of human cancer cell lines. Assays such as the MTT or SRB assay would provide data on the compound's ability to inhibit cell growth.

Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Result (e.g., GI₅₀) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 10 µM |

| A549 | Lung Carcinoma | 25 µM |

| HCT-116 | Colon Carcinoma | 18 µM |

Apoptosis Induction Assays: To determine if the observed antiproliferative effects are due to the induction of programmed cell death (apoptosis), further assays would be necessary. Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry could quantify the percentage of apoptotic cells.

Identification of Molecular Targets and Binding Interactions of this compound

Should the initial screening reveal significant biological activity, the next critical step would be to identify the specific molecular targets responsible for these effects.

Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to confirm a direct interaction between this compound and a putative target identified in the screening phase (e.g., EGFR Kinase). These methods provide quantitative data on binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

To uncover targets in an unbiased manner, proteomic approaches could be utilized. Affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates, is a powerful tool. The captured proteins would then be identified by mass spectrometry. This approach can reveal not only the primary target but also other interacting partners, providing a broader view of the compound's cellular engagement.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once a primary target is validated, the focus would shift to understanding how the compound's interaction with this target affects downstream cellular signaling pathways.

If, for instance, EGFR kinase were confirmed as a target, the investigation would proceed to analyze the phosphorylation status of key downstream signaling proteins such as Akt, ERK, and STAT3 using Western blotting. A decrease in the phosphorylation of these proteins in response to treatment with this compound would provide strong evidence that the compound exerts its antiproliferative effects by inhibiting the EGFR signaling cascade. Further experiments, such as gene expression profiling using microarrays or RNA-sequencing, could provide a global view of the transcriptional changes induced by the compound, offering deeper insights into its mechanism of action.

Preclinical Pharmacological Investigations of this compound in Relevant Experimental Models

In vitro Efficacy and Potency Determination

No publicly available data from in vitro studies, such as IC50 or EC50 values from specific assays, could be located for this compound. Such data would be essential to determine the compound's potency and efficacy against any putative biological target.

In vivo Proof-of-Concept Studies in Animal Disease Models

Similarly, there is a lack of published in vivo studies for this compound. Reports on the use of this compound in any animal disease models, which would provide initial evidence of its potential therapeutic utility, are not found in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 1 3 Fluoroquinolin 7 Yl Ethanone Derivatives

Systematic Modification of the 3-Fluoroquinoline (B1210502) Core of 1-(3-Fluoroquinolin-7-yl)ethanone and its Impact on Biological Activity

The 3-fluoroquinoline core is a pivotal component of this compound, and its modification can significantly modulate the compound's biological effects. The position of the fluorine atom at the C-3 position is particularly noteworthy. Studies on variously fluorinated quinoline (B57606) derivatives have shown that substitution at the C-3 position can have a profound impact on the molecule's properties. For instance, in a study investigating the mutagenicity of fluorinated quinolines, derivatives fluorinated at the 3-position were found to be non-mutagenic. nih.gov This suggests that the 3-fluoro substituent may play a role in reducing potential genotoxicity, a desirable feature in drug candidates.

Further modifications to the quinoline ring system, such as the introduction of additional substituents, can also influence activity. While direct studies on this compound are limited, research on related quinoline structures provides valuable insights. For example, the introduction of a hydroxyl group at the C-8 position of the quinoline ring has been shown to be a crucial pharmacophore for the inhibition of certain kinases, as it can interact with key residues in the ATP-binding pocket. researchgate.net The presence of a fluorine atom at C-6 in the broader class of fluoroquinolones is known to enhance antibacterial activity by increasing lipophilicity and cell penetration. researchgate.netyoutube.com

The electronic properties of substituents on the quinoline core are also critical. Electron-donating groups at the C-6 and C-7 positions of a quinazoline (B50416) core (a related nitrogen-containing heterocyclic system) have been found to increase the inhibitory activity against certain enzymes. mdpi.com This suggests that modulating the electron density of the quinoline ring in this compound could be a viable strategy for optimizing its biological activity.

| Modification of 3-Fluoroquinoline Core | Observed Impact on Biological Activity (in related quinoline systems) | Reference |

| Fluorine at C-3 | Reduced mutagenicity | nih.gov |

| Hydroxyl at C-8 | Potential for key interactions with kinase active sites | researchgate.net |

| Fluorine at C-6 | Increased antibacterial activity and lipophilicity | researchgate.netyoutube.com |

| Electron-donating groups at C-6/C-7 | Increased inhibitory activity against certain enzymes | mdpi.com |

Exploration of Substituent Effects on the Ethanone (B97240) Side Chain of this compound

The ethanone side chain at the C-7 position of the this compound molecule offers a prime location for structural modifications to fine-tune its pharmacological properties. The acetyl group itself can be a key player in the compound's interactions with biological targets. In a series of 3-acetyl-4-arylquinoline derivatives, the acetyl function was successfully converted into various heterocyclic systems, leading to compounds with anticancer activity. researchgate.net This highlights the versatility of the acetyl group as a synthetic handle for generating diverse analogues.

Modifications of the ethanone side chain can involve altering the keto group or the methyl group. For instance, the keto group is known to be involved in binding to the DNA gyrase enzyme system in quinolone antibiotics. youtube.com Its reduction or replacement with other functional groups would likely have a significant impact on activity. The methyl group of the ethanone moiety can also be substituted to explore the effects of steric bulk, lipophilicity, and electronic properties on biological activity.

In a broader context of quinoline derivatives, substitutions on side chains have been shown to be critical for activity. For example, in a series of quinoline-based P2X7 receptor antagonists, an adamantyl carboxamide group at the R2 position was found to be optimal for activity. nih.gov This underscores the importance of the size and nature of the substituent on the side chain. Furthermore, in a study of pinacolone (B1678379) sulfonamide derivatives, phenyl substituents were found to significantly improve antifungal activity compared to alkyl or benzyl (B1604629) groups. youtube.com

| Substituent on Ethanone Side Chain Analogue | Potential Impact on Biological Activity | Reference |

| Conversion to Heterocycle | Generation of analogues with different biological profiles (e.g., anticancer) | researchgate.net |

| Modification of Keto Group | Alteration of binding to target enzymes like DNA gyrase | youtube.com |

| Substitution of Methyl Group | Modulation of steric and electronic properties influencing potency | nih.gov |

| Introduction of Bulky Groups (e.g., Adamantyl) | Potential for enhanced receptor binding and antagonism | nih.gov |

| Aromatic vs. Aliphatic Substituents | Aromatic groups may enhance activity through additional interactions | youtube.com |

Influence of Stereochemistry on the Pharmacological Profile of this compound Analogues

While this compound itself is not chiral, the introduction of chiral centers through modification of the ethanone side chain or the quinoline core can lead to stereoisomers with distinct pharmacological profiles. The differential activity of enantiomers is a well-established phenomenon in pharmacology, arising from the three-dimensional nature of drug-target interactions. nih.gov

For instance, if the keto group of the ethanone side chain were to be reduced to a hydroxyl group, a chiral center would be created, resulting in (R)- and (S)-enantiomers. These enantiomers could exhibit different potencies, efficacies, and even different types of biological activity due to their unique spatial arrangements, which would dictate how they fit into the chiral binding site of a target protein. nih.gov

Studies on other chiral compounds, such as farrerol (B190892), have demonstrated stereoselectivity in their pharmacokinetic and pharmacodynamic properties. nih.gov The two enantiomers of farrerol showed different metabolic profiles and binding affinities to their biological targets. nih.gov Similarly, in a series of quinolone derivatives bearing a chiral 3-amino-4-methoxypyrrolidine substituent at the C-7 position, the cis isomers displayed higher antibacterial activity than the trans isomers, and the (3'S,4'R)-derivative was substantially more active than its (3'R,4'S)-enantiomer. nih.gov This highlights the profound impact that stereochemistry can have on the biological activity of quinoline derivatives.

| Stereochemical Consideration | Potential Impact on Pharmacological Profile | Reference |

| Introduction of a Chiral Center (e.g., reduction of ketone) | Enantiomers may exhibit different potency and efficacy | nih.gov |

| Diastereomers (e.g., cis/trans isomers on a substituted ring) | Isomers can have significantly different biological activities | nih.gov |

| Specific Enantiomeric Configuration | One enantiomer may be significantly more active than the other | nih.gov |

Identification of Key Pharmacophoric Features for Optimizing the Biological Potency of this compound Series

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, identifying the key pharmacophoric features is crucial for designing more potent and selective analogues.

Based on SAR studies of related quinoline and fluoroquinolone compounds, several key pharmacophoric features can be proposed for the this compound scaffold. The quinoline nitrogen acts as a hydrogen bond acceptor, a feature that is often crucial for interaction with biological targets. nih.gov The 3-fluoro substituent can act as a hydrogen bond donor, enhancing pharmacokinetic properties and strengthening receptor interactions. nih.gov The ethanone side chain, particularly the carbonyl oxygen, can also serve as a hydrogen bond acceptor. nih.gov The aromatic quinoline ring itself can participate in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Pharmacophore modeling studies on other quinoline derivatives have identified key features such as aromatic rings, hydrogen bond acceptors, and hydrophobic groups as being essential for activity. nih.gov For example, a pharmacophore model for antioxidant quinoline derivatives included an aromatic ring and three hydrogen bond acceptors. nih.gov In the context of kinase inhibition, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore, with the hydroxyl and carboxyl groups interacting with key amino acid residues in the kinase active site. researchgate.net

| Pharmacophoric Feature | Potential Role in Biological Activity | Reference |

| Quinoline Nitrogen | Hydrogen bond acceptor | nih.gov |

| 3-Fluoro Group | Hydrogen bond donor, enhances pharmacokinetic properties | nih.gov |

| 7-Ethanone Carbonyl | Hydrogen bond acceptor | nih.gov |

| Aromatic Quinoline Ring | π-π stacking and hydrophobic interactions | nih.gov |

| Hydrophobic Regions | Interaction with hydrophobic pockets in the target protein | nih.gov |

Computational Chemistry and Molecular Modeling of 1 3 Fluoroquinolin 7 Yl Ethanone

Molecular Docking Simulations for Predicting Target Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in identifying potential biological targets for 1-(3-Fluoroquinolin-7-yl)ethanone and its analogs, as well as in elucidating the specific interactions that govern their binding affinity.

Research on quinoline (B57606) derivatives has demonstrated their potential to interact with a wide array of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. For instance, various quinoline-based compounds have been docked against the active sites of targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in cancer progression. ijper.orgekb.eg Docking studies on fluoroquinolone derivatives have also been conducted on bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial replication. nih.govnih.gov

In a typical molecular docking workflow for a derivative of this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, the quinoline derivative, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which can inform the design of more potent and selective inhibitors. For example, the fluorine atom at the 3-position of the quinoline ring can form specific halogen bonds or alter the electronic properties of the molecule to enhance binding. acs.org

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Kinase Target

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound A | EGFR (2ITY) | -9.5 | Met793, Leu718, Cys797 |

| Compound B | VEGFR2 (3VHE) | -8.9 | Cys919, Asp1046, Phe1047 |

| Compound C | DNA Gyrase (2XCT) | -7.8 | Ser91, Asp73, Arg76 |

Note: The data in this table is illustrative and based on typical results for quinoline derivatives against these targets. It does not represent actual experimental results for specific this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR can be a valuable tool to predict the activity of newly designed analogs and to guide the synthesis of compounds with improved potency.

The development of a QSAR model typically involves a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For a series of this compound derivatives, a QSAR study could identify which substitutions on the quinoline core or the acetyl group are most likely to enhance a desired activity, such as anticancer or antibacterial effects. mdpi.comnih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.com This provides a three-dimensional roadmap for designing more effective compounds.

Molecular Dynamics Simulations of Target Complexes

While molecular docking provides a static snapshot of the binding pose of a ligand, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This computational technique simulates the movement of atoms and molecules, providing insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

For a complex between a this compound derivative and its target protein, an MD simulation can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions. nih.gov This can help to validate the binding mode predicted by docking and to identify key residues that are consistently involved in the interaction. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov These simulations are computationally intensive but offer a deeper understanding of the molecular recognition process, which is crucial for the rational design of potent and specific drugs. nih.gov

In Silico Prediction of ADME Properties of Analogues

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models have become an essential component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles. nih.gov

For analogues of this compound, a variety of computational models can be used to predict key ADME parameters. These models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data.

Table 2: Predicted ADME Properties for a Hypothetical Series of this compound Analogues

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Cytochrome P450 2D6 Inhibition |

| FQ-A1 | High | Low | Non-inhibitor |

| FQ-A2 | High | Medium | Inhibitor |

| FQ-A3 | Medium | Low | Non-inhibitor |

Note: This table presents hypothetical in silico ADME predictions and is intended for illustrative purposes.

These predictions can help to prioritize which compounds to synthesize and test in vitro, saving time and resources. For example, a compound predicted to have poor oral absorption might be modified to improve its physicochemical properties. Similarly, a compound predicted to be a potent inhibitor of a major drug-metabolizing enzyme like Cytochrome P450 could be flagged for potential drug-drug interactions.

De Novo Design Approaches Incorporating the Scaffold

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activity from scratch. mdpi.com The this compound scaffold can serve as an excellent starting point or building block in de novo design algorithms.

These algorithms can explore a vast chemical space by adding different functional groups and fragments to the core scaffold. The newly generated molecules are then evaluated for their predicted activity and drug-like properties using methods like docking and ADME prediction. This iterative process can lead to the discovery of entirely new chemical entities with optimized properties.

For instance, a de novo design approach could be used to generate novel enzyme inhibitors by growing molecules within the active site of a target enzyme, using the this compound scaffold as an anchor. vub.beresearchgate.net The algorithm would explore different ways to elaborate the structure to maximize its interactions with the protein, potentially leading to the design of highly potent and selective inhibitors. This approach represents a powerful strategy for leveraging the unique chemical features of the this compound core to create next-generation therapeutics.

Strategic Applications and Future Directions in Drug Discovery Research Utilizing 1 3 Fluoroquinolin 7 Yl Ethanone

1-(3-Fluoroquinolin-7-yl)ethanone as a Privileged Scaffold for Lead Generation and Optimization

The quinoline (B57606) ring system is considered a "privileged scaffold" because its structure is capable of binding to numerous, diverse biological targets, serving as a foundational template for designing novel therapeutic agents. nih.govnih.gov Quinoline derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govfrontiersin.orgnih.govnih.gov

The specific functional groups on this compound enhance its potential as a drug discovery starting point:

The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can be strategically modified at multiple positions to optimize binding affinity and selectivity for a target protein. frontiersin.org Its versatility allows for the development of compounds targeting a wide spectrum of diseases. nih.govnih.gov

The Fluorine Atom (at C-3): Fluorine substitution is a widely used strategy in medicinal chemistry to improve a compound's metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov The presence of a fluorine atom can increase a molecule's ability to penetrate bacterial cells and can block sites of metabolic degradation, prolonging its therapeutic action. nih.gov In the broader class of fluoroquinolones, a fluorine atom is crucial for their antibacterial efficacy. nih.govmdpi.com

The Acetyl Group (at C-7): The ketone functionality of the acetyl group serves as a versatile chemical handle. It can act as a hydrogen bond acceptor, interacting with biological targets, or it can be a point for further chemical modification to create more complex derivatives and explore structure-activity relationships (SAR).

The combination of these features makes this compound an attractive starting scaffold for generating lead compounds in various therapeutic areas, particularly in oncology and infectious diseases. mdpi.comnih.gov

Role of this compound in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD): FBDD is a method used to identify lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. This compound, or smaller quinoline-containing fragments derived from it, is well-suited for FBDD. nih.gov The quinoline core can provide the initial binding interactions, while the fluoro and acetyl groups offer vectors for synthetic elaboration to improve potency and selectivity. mdpi.comnih.gov

Scaffold Hopping: Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound while retaining its biological activity. uniroma1.itniper.gov.in The goal is to identify new chemical entities with improved properties, such as enhanced potency, better selectivity, or novel intellectual property status. uniroma1.it

The this compound scaffold can be used as a template in scaffold hopping campaigns. acs.org For instance, the quinoline core could be replaced with other bicyclic or monocyclic heteroaromatic systems (e.g., quinazoline (B50416), benzimidazole, or indole) to explore new chemical space and identify compounds with different pharmacological profiles. niper.gov.innih.gov This strategy has been successfully employed to overcome metabolic liabilities or off-target effects associated with an initial lead compound. nih.gov

| Strategy | Role of this compound | Potential Outcome |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Serves as a starting fragment or a source for smaller quinoline-based fragments. nih.gov | Identification of novel binding interactions and rapid development of potent leads. |

| Scaffold Hopping | Acts as a reference scaffold to be replaced by other core structures. uniroma1.it | Discovery of new, patentable chemical series with improved ADMET properties. niper.gov.innih.gov |

Development of Novel Chemical Probes and Tools Based on the this compound Structure

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. The quinoline scaffold is an excellent foundation for developing such tools due to its inherent fluorescent properties and its ability to be functionalized. mdpi.com

Derivatives of this compound could be developed into:

Fluorescent Probes: The conjugated π-system of the quinoline ring often imparts fluorescence. mdpi.com By modifying the acetyl group with fluorogenic or solvatochromic moieties, researchers can create probes that "light up" or change color upon binding to a target, enabling visualization in cellular imaging experiments.

Affinity-Based Probes: The acetyl group can be converted into a reactive functional group (e.g., an α-haloketone) or linked to a photo-activatable group. Such probes can form a covalent bond with their target protein upon binding, allowing for target identification and validation studies through techniques like affinity chromatography and mass spectrometry.

Inhibitor Probes: For targets like kinases or topoisomerases, where quinoline-based inhibitors are common, derivatives of this compound can be used to probe enzyme function and mechanism of action in vitro and in vivo. nih.govmdpi.com

Emerging Research Areas for this compound Derivatives

While historically known for their antibacterial properties, the therapeutic applications for fluoroquinolone derivatives are expanding. mdpi.comnews-medical.net Recent research highlights their potential in several emerging areas:

Anticancer Agents: A significant and growing area of research is the repositioning of fluoroquinolones as anticancer drugs. mdpi.comnih.govnih.gov Many derivatives have shown potent cytotoxic activity against various cancer cell lines, including leukemia, lung, colon, and breast cancer. nih.gov The primary mechanism often involves the inhibition of human topoisomerases I and II, enzymes critical for DNA replication in rapidly dividing cancer cells. mdpi.comnews-medical.net Derivatives of this compound could be synthesized and screened for their potential as novel topoisomerase poisons. researchgate.net

Kinase Inhibitors: The quinoline scaffold is found in several FDA-approved kinase inhibitors used in oncology. nih.gov Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. The this compound structure could serve as a starting point for designing new and selective kinase inhibitors. nih.govmdpi.com

Antiviral Agents: Quinoline derivatives have shown promise as antiviral agents against a range of viruses, including Zika virus, HIV, and hepatitis C virus. nih.gov The development of novel quinoline-based compounds is an active area of research for finding new treatments for viral infections. nih.gov

| Emerging Area | Mechanism/Target | Example Research Findings |

|---|---|---|

| Anticancer | Inhibition of Topoisomerase I/II, Induction of Apoptosis, Cell Cycle Arrest. mdpi.comnih.gov | Ciprofloxacin derivatives have shown potent activity against various cancer cell lines with IC50 values in the low micromolar and even nanomolar range. nih.gov |

| Kinase Inhibition | Targeting key kinases in cancer signaling pathways. nih.gov | Quinoline is a core scaffold in several FDA-approved kinase inhibitors. nih.gov |

| Antiviral | Inhibition of viral replication enzymes or other essential viral proteins. nih.gov | Quinoline derivatives have been found to be potent against various viruses like Zika and HIV. nih.gov |

Identification of Research Gaps and Future Perspectives for Comprehensive Studies on this compound

Despite the clear potential of the fluoroquinolone scaffold, several research gaps exist for the specific compound this compound and its derivatives. Future research should focus on:

Systematic Biological Screening: There is a lack of published data on the comprehensive biological activity of this compound itself. A broad screening against diverse biological targets (e.g., kinases, GPCRs, ion channels, and various microbial strains) is needed to uncover its primary pharmacological profile.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives is required. This would involve modifying the substituents at various positions on the quinoline ring to understand how these changes affect potency, selectivity, and pharmacokinetic properties. For example, replacing the acetyl group with other functionalities or altering the position of the fluorine atom could yield compounds with significantly different activities.

Mechanism of Action Studies: For any identified active derivatives, detailed mechanistic studies are crucial. For instance, if a derivative shows anticancer activity, it is important to determine if it acts via topoisomerase inhibition, kinase inhibition, or another mechanism. mdpi.comresearchgate.net This knowledge is vital for rational drug design and optimization.

Exploration of Novel Therapeutic Areas: Beyond cancer and infectious diseases, the neuroprotective and anti-inflammatory potential of quinoline derivatives is also documented. frontiersin.orgnih.gov Future studies could explore whether derivatives of this compound exhibit efficacy in models of neurodegenerative diseases or inflammatory conditions.

Development of Green Synthesis Methods: As interest in this scaffold grows, developing efficient, cost-effective, and environmentally friendly synthetic routes will be important for sustainable research and development. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoroquinolin-7-yl)ethanone, and what experimental conditions optimize yield and purity?

Methodological Answer:

- Friedel-Crafts Acylation : React 3-fluoroquinoline-7-carbaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Use dichloromethane or nitrobenzene as solvents at 0–5°C to minimize side reactions. Post-reaction, quench with ice-water and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Alternative Route : Direct fluorination of quinoline precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) in acetonitrile at 60–80°C, followed by acetylation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl carbon) and fluorine-induced deshielding in the quinoline ring (e.g., ³J coupling for meta-fluorine) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ peaks and fragmentation patterns (e.g., loss of COCH₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of fluorine at the 3-position of the quinoline ring?

Methodological Answer:

- Directing Groups : Use ortho-directing substituents (e.g., -NH₂, -OCH₃) to guide fluorination. For example, protect the 7-position with a acetyl group to favor fluorination at the 3-position via electrophilic substitution .

- Metal-Mediated Fluorination : Employ palladium catalysts with N-based ligands to enhance selectivity. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the acetyl group .

- Thermodynamic Data : Use NIST-derived phase change data (e.g., boiling points of analogous compounds) to optimize distillation conditions .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for derivatives?

Methodological Answer:

- Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points and detect polymorphs. Cross-validate NMR spectra with computational predictions (e.g., ChemDraw simulations) .

- Substituent Effects : Note that electron-withdrawing groups (e.g., -F) lower melting points compared to non-fluorinated analogs. Compare data from NIST and peer-reviewed journals to resolve inconsistencies .

Biological and Pharmacological Applications

Q. What in vitro models are appropriate for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency). Include fluoroquinolone-resistant strains as controls .

- Enzyme Inhibition : Screen for kinase inhibition (e.g., EGFR-TK) using fluorescence-based assays. Optimize solubility with DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.